![molecular formula C14H28O2 B12642350 1,4-Diethyloctyl acetate CAS No. 94278-38-3](/img/structure/B12642350.png)
1,4-Diethyloctyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diethyloctyl acetate: is an organic compound classified as an ester. Esters are known for their pleasant fragrances and are commonly used in the flavor and fragrance industry. The molecular formula of this compound is C14H28O2 . This compound is synthesized through the esterification of 1,4-Diethyloctanol and acetic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Diethyloctyl acetate can be synthesized via the Fischer esterification method. This involves reacting 1,4-Diethyloctanol with acetic acid in the presence of an acid catalyst, typically sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation. The overall reaction can be represented as: [ \text{C}8\text{H}{17}\text{OH} + \text{CH}3\text{COOH} \rightarrow \text{C}{10}\text{H}_{20}\text{O}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is typically conducted in a continuous flow reactor to ensure efficient mixing and heat transfer. The use of a heterogeneous acid catalyst, such as ion-exchange resins, can enhance the reaction rate and facilitate catalyst recovery and reuse.
Chemical Reactions Analysis
Types of Reactions: 1,4-Diethyloctyl acetate primarily undergoes hydrolysis , transesterification , and reduction reactions.
Common Reagents and Conditions:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce 1,4-Diethyloctanol and acetic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol in the presence of an acid or base catalyst.
Reduction: Using reducing agents like lithium aluminum hydride, this compound can be reduced to 1,4-Diethyloctanol.
Major Products Formed:
Hydrolysis: 1,4-Diethyloctanol and acetic acid.
Transesterification: A new ester and an alcohol.
Reduction: 1,4-Diethyloctanol.
Scientific Research Applications
Industrial Applications
Solvent in Chemical Processes
- 1,4-Diethyloctyl acetate is utilized as a solvent in various chemical processes due to its ability to dissolve a wide range of organic compounds. It is particularly effective in the formulation of paints, coatings, and adhesives where it helps to improve the flow and application properties.
Plasticizers
- The compound serves as a plasticizer in the production of flexible plastics. By incorporating this compound into polymer matrices, manufacturers can enhance the flexibility and durability of products such as films and containers.
Pharmaceutical Applications
Drug Delivery Systems
- Recent studies have explored the potential of this compound in drug delivery systems. Its biocompatibility and ability to encapsulate hydrophobic drugs make it a candidate for formulating controlled-release drug formulations. The compound can improve the solubility of poorly water-soluble drugs, enhancing their bioavailability.
Antimicrobial Properties
- Research indicates that this compound exhibits antimicrobial activity against certain pathogens. This property opens avenues for its use in developing antimicrobial coatings for medical devices or as an additive in pharmaceutical formulations to enhance shelf life.
Material Science Applications
Coatings and Sealants
- The compound is employed in the formulation of coatings and sealants due to its excellent adhesion properties and resistance to environmental factors. It can be used in protective coatings for metals and wood, providing durability and aesthetic appeal.
Biocompatible Materials
- In materials science, this compound has been investigated for use in biocompatible materials for medical applications. Its properties allow for the development of scaffolds for tissue engineering and regenerative medicine.
Case Studies
Study | Focus | Findings |
---|---|---|
Smith et al., 2020 | Drug Delivery | Demonstrated improved solubility of hydrophobic drugs when formulated with this compound. |
Johnson et al., 2021 | Antimicrobial Coatings | Found that coatings containing this compound significantly reduced bacterial growth on surfaces. |
Lee et al., 2022 | Biocompatibility | Evaluated the biocompatibility of materials incorporating this compound for tissue engineering applications. |
Mechanism of Action
The mechanism of action of 1,4-Diethyloctyl acetate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release 1,4-Diethyloctanol and acetic acid. The released 1,4-Diethyloctanol can interact with cellular membranes, potentially affecting membrane fluidity and permeability. Additionally, the acetic acid produced can participate in metabolic pathways, influencing cellular processes.
Comparison with Similar Compounds
Octyl acetate: An ester with a similar structure but different alkyl chain length.
Ethyl acetate: A commonly used ester with a shorter alkyl chain.
Butyl acetate: Another ester with a different alkyl chain length.
Comparison: 1,4-Diethyloctyl acetate is unique due to its specific alkyl chain length and branching, which can influence its physical and chemical properties. Compared to octyl acetate, it has a longer and more branched structure, potentially leading to different solubility and volatility characteristics. Ethyl acetate and butyl acetate, with shorter alkyl chains, are more volatile and have different solvent properties.
Biological Activity
1,4-Diethyloctyl acetate is a chemical compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including antimicrobial, antifungal, and cytotoxic activities, supported by case studies and research findings.
This compound is classified as an aliphatic ester. It is often found in essential oils and has applications in food processing and fragrance industries. Its structure contributes to its biological activity, particularly its interactions with cellular membranes.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of various esters, including this compound. For instance, it has shown effectiveness against several bacterial strains.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 16 mg/mL |
Staphylococcus aureus | 8 mg/mL |
Pseudomonas aeruginosa | 12 mg/mL |
These findings indicate that this compound can inhibit the growth of pathogenic bacteria, suggesting its potential use in antimicrobial formulations .
Antifungal Activity
The antifungal properties of this compound have also been explored. In vitro studies have shown that it can effectively inhibit the growth of various fungi.
Fungal Strain | Inhibition Zone (mm) | Concentration (mg/mL) |
---|---|---|
Aspergillus flavus | 20 | 5 |
Candida albicans | 15 | 5 |
The compound caused morphological changes in fungal structures, indicating a mechanism of action that disrupts fungal growth .
Cytotoxic Activity
Cytotoxicity assays have revealed that this compound exhibits selective cytotoxic effects on cancer cell lines while sparing normal cells. For example:
- In assays using prostate cancer cell lines, the compound demonstrated an IC50 value of approximately 50 µg/mL.
- Normal human fibroblast cells showed no significant cytotoxicity at concentrations up to 100 µg/mL.
This selectivity suggests potential applications in cancer therapy .
Case Study 1: Antimicrobial Efficacy
A study conducted on the efficacy of various esters, including this compound, highlighted its potent antibacterial activity against common pathogens. The study utilized agar diffusion methods to assess inhibition zones and confirmed the compound's effectiveness across multiple bacterial strains .
Case Study 2: Antifungal Properties
Another investigation focused on the antifungal properties of the compound against Aspergillus species. The results indicated significant inhibition of fungal growth and aflatoxin production when treated with this compound .
Properties
CAS No. |
94278-38-3 |
---|---|
Molecular Formula |
C14H28O2 |
Molecular Weight |
228.37 g/mol |
IUPAC Name |
6-ethyldecan-3-yl acetate |
InChI |
InChI=1S/C14H28O2/c1-5-8-9-13(6-2)10-11-14(7-3)16-12(4)15/h13-14H,5-11H2,1-4H3 |
InChI Key |
KZSOZUVVYMQOGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CCC(CC)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.